Apigenin

描述

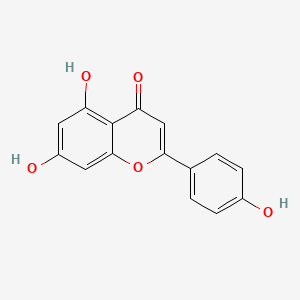

芹菜素,化学名称为4’,5,7-三羟基黄酮,是一种天然存在的黄酮类化合物,存在于各种水果、蔬菜和植物饮料中。它在欧芹、芹菜、洋甘菊和根芹中含量特别丰富。芹菜素以其黄色结晶外观而闻名,历史上曾用作羊毛染料。 这种化合物以其多样的药理特性而闻名,包括抗炎、抗氧化和抗癌活性 .

准备方法

合成路线和反应条件: 芹菜素可以通过多种方法合成,包括使用查耳酮中间体。一种常见的合成路线涉及2,4,6-三羟基苯乙酮与苯甲醛的缩合,形成查耳酮,然后环化生成芹菜素。 该反应通常需要酸性或碱性条件和升高的温度来促进环化过程 .

工业生产方法: 在工业环境中,芹菜素通常使用乙醇或甲醇等溶剂从植物来源中提取。提取过程可能涉及浸渍、回流或超声波辅助提取,以最大限度地提高产量。 此外,使用聚乙二醇 400 作为反溶剂的纳米悬浮液制备等先进技术已被用于提高芹菜素的溶解度和生物利用度 .

化学反应分析

反应类型: 芹菜素会发生各种化学反应,包括氧化、还原和取代反应。例如,它可以被氧化形成醌类化合物或被还原生成二氢黄酮。 取代反应通常涉及黄酮结构上的羟基,导致形成酯类或醚类 .

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在酸性或碱性条件下使用乙酸酐或卤代烷等试剂。

主要产物: 这些反应形成的主要产物包括芹菜素的各种衍生物,例如甲基化或乙酰化的黄酮类化合物,它们可能表现出不同的药理特性 .

科学研究应用

Apigenin is a natural flavonoid with many interesting pharmacological activities and nutraceutical potential . It has demonstrated therapeutic potential in a range of applications, including those related to anti-cancer, anti-inflammatory, and antioxidant functions . However, its low solubility in water may limit its use in in vivo studies .

Scientific Research Applications

Anti-Cancer Properties

this compound has demonstrated anti-cancer effects against various animal models and its potential in inhibiting tumor metastasis has been reported . It can induce cell cycle arrest at different proliferation stages by modulating the expression of different CDKs and other genes . this compound can regulate intrinsic apoptotic pathways, changing mitochondrial membrane potential and causing the release of cytochrome C in the cytoplasm, which subsequently activates caspase 3, and turns on apoptosis . this compound also regulates extrinsic apoptotic pathways by involving caspase-8 activation . In cancer cells, this compound activates apoptosis by modulating Bcl-2, Bax, STAT-3 and Akt proteins expression .

This compound has demonstrated anti-metastatic effects by reducing the number of metastatic nodules or colonies at metastatic sites, such as the lung, peritoneum, and whole body . Studies have shown this compound-derived anti-metastatic effects against peritoneal-metastasis from ovarian cancer including intestinal tumor and lung-metastasis of melanoma and hepatocellular carcinoma . this compound is also recognized for its anti-neoplastic properties . It can suppress the expression of BCSC-related proteins, downregulate p-PI3K and p-AKT, and upregulate p53 . this compound can play an anti-BCSC role by regulating the PI3K/AKT/p53 pathway in BCSCs of MCF-7 cells, highlighting its potential as a therapeutic agent for targeting BCSCs .

Anti-Inflammatory Properties

this compound promotes different anti-inflammatory pathways, including p38/MAPK and PI3K/Akt, and can prevent the IKB degradation and nuclear translocation of the NF-κB, and reduce COX-2 activity . In human cell cultures, this compound has demonstrated the ability to inactivate nuclear factor kappa-light-chain-enhancer or to activate B cells (NF-κB), mediated by suppression of LPS-induced phosphorylation of the p65 subunit . this compound is believed to decrease the expression of adhesion molecules, which is a defensive strategy against oxidative stress, such as free-radical scavenging .

This compound is effective in downregulating the expression and secretion of pro-inflammatory cytokines through the IL-23/IL-17/IL-22 axis . It can suppress the nuclear translocation of NF-κB in LPS-induced RAW 264.7 cells . this compound can reduce pro-inflammatory cytokine levels . this compound possesses anti-inflammatory properties that can help alleviate skin inflammation by downregulating the expression of cyclooxygenase-2 (COX-2) . It was observed that this compound reduced the levels of IgE and interferon (IFN)-γ in serum . this compound reduced pancreatic TNF-α expression and prevented pancreatic necrosis .

This compound is a promising candidate in managing a panoply of inflammatory-related diseases including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases . Studies show that this compound significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 . this compound effectively blocks the nitric oxide-mediated cyclooxygenase-2 expression and monocyte attachment and Prostaglandin by lowering iNOS and COX-2 in both microglial and macrophage mouse cells .

Antioxidant Properties

this compound's properties as an antioxidant are well known . It has the ability to directly trap methylglyoxal (MGO) and form API-MGO adducts, which inhibits the formation of advanced glycation end products (AGEs) . this compound-treated cells had increased viability and enhanced the expression of the cellular antioxidants SOD, GSH-Px, and CAT, but prevented MDA production . The expression and nuclear localization of the Nrf2 transcription factor, an important regulator of oxidative stress, was meaningfully increased by this compound treatment . It is believed that this compound decreases the expression of adhesion molecules, which is a defensive strategy against oxidative stress, such as free-radical scavenging .

作用机制

芹菜素通过多个分子靶点和途径发挥其作用:

抗炎: 抑制促炎细胞因子和酶(如环氧合酶-2和诱导型一氧化氮合酶)的产生。

抗氧化: 清除自由基,并上调抗氧化酶(如超氧化物歧化酶和过氧化氢酶)的表达。

抗癌: 调节关键信号通路,包括 JAK/STAT、PI3K/Akt/mTOR、MAPK/ERK、NF-κB and Wnt/β-catenin,导致细胞周期阻滞、凋亡 and 抑制转移

相似化合物的比较

芹菜素通常与其他黄酮类化合物(如槲皮素、木犀草素、杨梅素 and 芸香苷)进行比较。虽然所有这些化合物都具有共同的黄酮结构,并表现出相似的生物活性,但芹菜素在较低的毒性和较高的生物利用度方面是独一无二的。 此外,芹菜素与分子靶点 and 信号通路的特定相互作用使其有别于其对应物 .

类似化合物:

- 槲皮素

- 木犀草素

- 杨梅素

- 芸香苷

生物活性

Apigenin is a naturally occurring flavonoid found in various fruits, vegetables, and herbs, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, supported by data tables and case studies.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties through various mechanisms:

- Cytostatic and Cytotoxic Effects : this compound induces cell cycle arrest and apoptosis in cancer cells. It has been shown to modulate key proteins involved in these processes, including Bcl-2, Bax, and caspases .

- Inhibition of Metastasis : A review of multiple studies highlighted this compound's ability to reduce the number of metastatic nodules in animal models. For instance, it was effective against melanoma and hepatocellular carcinoma metastasis when administered at doses ranging from 1.5 mg/kg to 150 mg/kg .

Table 1: Summary of Anti-Cancer Studies on this compound

| Study Type | Cancer Type | Administration Method | Dose (mg/kg) | Key Findings |

|---|---|---|---|---|

| In Vivo | Melanoma | Oral | 150 | Reduced metastatic nodules |

| In Vivo | Hepatocellular Carcinoma | Intraperitoneal | 126.7 | Significant anti-metastatic effects |

| In Vivo | Ovarian Cancer | Subcutaneous | 1.5 | Decreased peritoneal metastasis |

2. Anti-Inflammatory Activity

This compound has been extensively studied for its anti-inflammatory effects:

- Cytokine Modulation : It significantly reduces pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models . This modulation occurs through the inhibition of NF-κB translocation and the downregulation of COX-2 expression.

- Mechanisms of Action : this compound acts via several pathways, including the p38 MAPK pathway and PI3K/Akt signaling, which are crucial for inflammatory responses .

Table 2: Anti-Inflammatory Effects of this compound

| Study Type | Model | Administration Method | Dose (mg/kg) | Key Findings |

|---|---|---|---|---|

| In Vivo | RAW 264.7 Macrophages | Oral | 20 | Reduced TNF-α and IL-6 levels |

| In Vivo | Allergic Rhinitis Mice | Oral | 40 | Altered Th1/Th2 cytokine ratios |

| In Vivo | Sepsis Model | Intraperitoneal | 40 | Decreased pro-inflammatory cytokines |

3. Antioxidant Activity

This compound demonstrates potent antioxidant properties:

- Reduction of Oxidative Stress : It scavenges reactive oxygen species (ROS) and reduces malondialdehyde (MDA) levels while enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) .

- Nrf2 Activation : this compound promotes the nuclear translocation of Nrf2, a key regulator in the antioxidant response pathway .

Table 3: Antioxidant Effects of this compound

| Study Type | Model | Administration Method | Dose (mg/kg) | Key Findings |

|---|---|---|---|---|

| In Vitro | Melanocyte Cell Model | N/A | N/A | Increased cell viability; reduced MDA |

| In Vivo | High Fat Diet-Induced Rats | Oral | 40 | Enhanced antioxidant enzyme activities |

4. Neuroprotective Effects

The neuroprotective potential of this compound has gained attention:

- Cognitive Enhancement : Studies indicate that this compound may improve memory and learning abilities while reducing amyloid plaque formation in models of Alzheimer’s disease .

- Mechanisms : Its neuroprotective effects are attributed to its ability to modulate oxidative stress and inflammation within the central nervous system .

Case Study: Neuroprotective Effects in Alzheimer’s Disease Models

In a study involving transgenic mice models for Alzheimer’s disease:

- This compound was administered at a dose of 20 mg/kg.

- Results showed a significant reduction in amyloid-beta accumulation and improved cognitive performance on memory tasks.

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIFHPLKGYRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Record name | apigenin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Apigenin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022391 | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The dietary flavonoid apigenin (Api) has been demonstrated to exert multiple beneficial effects upon the vascular endothelium. The aim of this study was to examine whether Ca(2+)-activated K(+) channels (K(Ca)) are involved in endothelial nitric oxide (NO) production and antiangiogenic effects ... Endothelial NO generation was monitored using a cyclic guanosine monophosphate radioimmunoassay. K(Ca) activity and changes of the intracellular Ca(2+) concentration [Ca(2+)](i) were analyzed using the fluorescent dyes bis-barbituric acid oxonol, potassium-binding benzofuran isophthalate, and fluo-3. The endothelial angiogenic parameters measured were cell proliferation, [(3)H]-thymidine incorporation, and cell migration (scratch assay). Akt phosphorylation was examined using immunohistochemistry ... Api caused a concentration-dependent increase in cyclic guanosine monophosphate levels, with a maximum effect at a concentration of 1 uM. Api-induced hyperpolarization was blocked by the small and large conductance K(Ca) inhibitors apamin and iberiotoxin, respectively. Furthermore, apamin and iberiotoxin blocked the late, long-lasting plateau phase of the Api-induced biphasic increase of [Ca(2+)](i). Inhibition of Ca(2+) signaling and the K(Ca) blockade both blocked NO production. Prevention of all three (NO, Ca(2+), and K(Ca) signaling) reversed the antiangiogenic effects of Api under both basal and basic fibroblast growth factor-induced culture conditions. Basic fibroblast growth factor-induced Akt phosphorylation was also reduced by Api ... Based on ... /the/ experimental results ... /the authors/ propose the following signaling cascade for the effects of Api on endothelial cell signaling. Api activates small and large conductance K(Ca), leading to a hyperpolarization that is followed by a Ca(2+) influx. The increase of [Ca(2+)](i) is responsible for an increased NO production that mediates the antiangiogenic effects of Api via Akt dephosphorylation., ... Apigenin inhibits the production of proinflammatory cytokines IL-1beta, IL-8, and TNF in LPS-stimulated human monocytes and mouse macrophages. The inhibitory effect on proinflammatory cytokine production persists even when apigenin is administered after LPS stimulation. Transient transfection experiments using NF-kappaB reporter constructs indicated that apigenin inhibits the transcriptional activity of NF-kappaB in LPS-stimulated mouse macrophages. The classical proteasome-dependent degradation of the NF-kappaB inhibitor IkappaBalpha was observed in apigenin LPS-stimulated human monocytes. Using EMSA ... apigenin does not alter NF-kappaB-DNA binding activity in human monocytes. Instead ... apigenin, as part of a non-canonical pathway, regulates NF-kappaB activity through hypophosphorylation of Ser536 in the p65 subunit and the inactivation of the IKK complex stimulated by LPS. The decreased phosphorylation on Ser536 observed in LPS-stimulated mouse macrophages treated with apigenin was overcome by the over-expression of IKKbeta. In addition ... /the/ studies indicate that apigenin inhibits in vivo LPS-induced TNF and the mortality induced by lethal doses of LPS. Collectively, these findings suggest a molecular mechanism by which apigenin suppresses inflammation and modulates the immune response in vivo., Treatment of /human prostate cancer/ LNCaP and PC-3 cells with apigenin causes G0-G1 phase arrest, decrease in total Rb protein and its phosphorylation at Ser780 and Ser807/811 in dose- and time-dependent fashion. Apigenin treatment caused increased phosphorylation of ERK1/2 and JNK1/2 and this sustained activation resulted in decreased ELK-1 phosphorylation and c-FOS expression thereby inhibiting cell survival. Use of kinase inhibitors induced ERK1/2 phosphorylation, albeit at different levels, and did not contribute to cell cycle arrest in comparison to apigenin treatment. Despite activation of MAPK pathway, apigenin caused a significant decrease in cyclin D1 expression that occurred simultaneously with the loss of Rb phosphorylation and inhibition of cell cycle progression. The reduced expression of cyclin D1 protein correlated with decrease in expression and phosphorylation of p38 and PI3K-Akt, which are regulators of cyclin D1 protein. Interestingly, apigenin caused a marked reduction in cyclin D1, D2 and E and their regulatory partners CDK 2, 4 and 6, operative in G0-G1 phase of the cell cycle. This was accompanied by a loss of RNA polymerase II phosphorylation, suggesting the effectiveness of apigenin in inhibiting transcription of these proteins. This study provides an insight into the molecular mechanism of apigenin in modulating various tyrosine kinases and perturbs cell cycle progression, suggesting its future development and use as anticancer agent in humans., The aim of this study was to clarify the anti-inflammatory mechanism of apigenin. Apigenin inhibited the collagenase activity involved in rheumatoid arthritis (RA) and suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a dose dependent manner in RAW 264.7 macrophage cells. Pretreatment with apigenin also attenuated LPS-induced cyclooxygenase-2 (COX-2) expression. In addition, apigenin profoundly reduced the tumor necrosis factor-alpha (TNF-alpha)-induced adhesion of monocytes to HUVEC monolayer. Apigenin significantly suppressed the TNF-alpha-stimulated upregulation of vascular cellular adhesion molecule-1 (VCAM-1)-, intracellular adhesion molecule-1 (ICAM-1)-, and E-selectin-mRNA to the basal levels. Taken together, these results suggest that apigenin has significant anti-inflammatory activity that involves blocking NO-mediated COX-2 expression and monocyte adherence ..., For more Mechanism of Action (Complete) data for APIGENIN (16 total), please visit the HSDB record page. | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from aqueous pyridine | |

CAS No. |

520-36-5 | |

| Record name | Apigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | apigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345-350 °C, MP: 347.5 °C, 347.5 °C | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。